molecular formula C14H17N3O4 B2445698 1-Ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one CAS No. 862244-88-0

1-Ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one

Cat. No. B2445698
CAS RN: 862244-88-0
M. Wt: 291.307
InChI Key: PTTSBDTZXLTOBB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro, amino, and hydroxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis Methods and Chemical Behavior Research has shown that novel quinolonecarboxylic acids and their derivatives can be synthesized via nitroso and nitrone cycloadditions. These methods provide a basis for creating a wide range of compounds with potential applications in medicinal chemistry and drug discovery (Ziegler et al., 1988). Further studies have developed methods for synthesizing 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs, indicating the versatility of these compounds (Glushkov et al., 1997).

Potential Antimicrobial Properties Research into pyranoquinoline derivatives synthesized from 4-hydroxy-1-methyl-2(1H)-quinolinone has evaluated their antibacterial activity. These studies suggest that certain synthesized compounds exhibit moderate effectiveness against bacterial growth, highlighting their potential in developing new antimicrobial agents (Asghari et al., 2014).

Chemical Studies and Applications The fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones have been explored, indicating their potential use as molecular fluorescent probes. This application is significant for biochemical and medical research, where fluorescent labeling and tracking of molecules are essential (Motyka et al., 2011). Additionally, the kinetic and thermodynamic aspects of complexation with metals in methanolic solutions have been studied, offering insights into the chemical behavior of these compounds and their applications in coordination chemistry (Boumezioud et al., 1988).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential biological activity. Given the presence of the quinolinone moiety, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-2-16-11-7-4-3-6-10(11)12(15-8-5-9-18)13(14(16)19)17(20)21/h3-4,6-7,15,18H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTSBDTZXLTOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one

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